ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a methoxybenzamido group, and a methyl group attached to the thiophene ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate, a similar compound, has been investigated in the presence of a series of amine nucleophiles . This process provides an efficient synthetic route for producing various 5-carboxamide and 5-glyoxylamide derivatives of 2-(N-substituted) ethylbenzoates .
Biochemical Pathways
Similar compounds have been found to inhibit cyclin-dependent kinases 6 and 9 (cdk6 and 9) , which play crucial roles in cell cycle regulation. This suggests that this compound may also affect cell cycle-related pathways.
Result of Action
Similar compounds have shown cytotoxic potential on mcf-7 and t98g cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Action Environment
It is known that the formation of amides and α-ketoamides from similar compounds is strongly influenced by reaction conditions . This suggests that environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-methylthiophene-2-carboxylic acid, which is then converted to its ethyl ester derivative. The next step involves the introduction of the 4-methoxybenzamido group through an amide coupling reaction. This can be achieved using reagents such as 4-methoxybenzoyl chloride and a suitable amine base under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also considered to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-methoxybenzamido)-3-methylthiophene-5-carboxylate: Similar structure but different substitution pattern.
Ethyl 5-(4-methoxybenzamido)-3-methylisothiazole-4-carboxylate: Contains an isothiazole ring instead of a thiophene ring.
Ethyl 2-(4-methoxybenzamido)-3-methylbenzothiophene-5-carboxylate: Contains a benzothiophene ring, which is a fused thiophene-benzene system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ester and an amide functional group, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a methoxybenzamide moiety and a thiophene ring, which may contribute to its interactions with various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C17H19N O5S
- Molecular Weight: 345.40 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxybenzamide group enhances binding affinity, while the thiophene ring may facilitate π-π interactions with aromatic amino acids in proteins. These interactions can lead to modulation of various biological pathways, including anti-inflammatory and anticancer effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity: The compound has been shown to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
- Antimicrobial Properties: Studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating potential as an antibiotic agent.
- Anticancer Potential: Preliminary investigations have revealed that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
-
Anti-inflammatory Effects:
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory drug candidate. -
Antimicrobial Activity:
In vitro assays showed that the compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties. -
Anticancer Activity:
Research published in pharmacological journals indicated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate | Methoxy group at position 2 | Moderate anti-inflammatory |
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Cyanobenzamide group | Enhanced anticancer activity |
Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate | Dimethyl substitution | Stronger antimicrobial properties |
Properties
IUPAC Name |
ethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXCUJGSAHIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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